N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

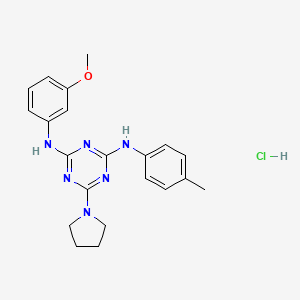

This compound is a 1,3,5-triazine derivative substituted at positions 2, 4, and 5. Its molecular formula is C21H25ClN6O (molecular weight: 412.922), and it exists as a hydrochloride salt to enhance solubility and stability . Key structural features include:

- Position 2: A 3-methoxyphenyl group, contributing electron-donating effects.

- Position 4: A p-tolyl (4-methylphenyl) group, providing hydrophobic interactions.

- Position 6: A pyrrolidin-1-yl substituent, influencing conformational flexibility and hydrogen bonding.

The hydrochloride salt form improves aqueous solubility, which is critical for pharmacokinetic properties in drug development .

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.ClH/c1-15-8-10-16(11-9-15)22-19-24-20(23-17-6-5-7-18(14-17)28-2)26-21(25-19)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGDNNWKRGVCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

Structural Characteristics

- Triazine Core : The 1,3,5-triazine ring is pivotal for the biological activity of this class of compounds.

- Substituents : The presence of methoxy and pyrrolidine groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated a series of triazine derivatives for their antiproliferative activity against breast cancer cell lines. The results indicated that compounds with similar structures selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . Notably, some derivatives exhibited GI50 values as low as 0.06 μM against MDA-MB231 cells.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 73 | MDA-MB231 | 0.06 |

| 101 | MDA-MB231 | 0.07 |

| 70 | SKBR-3 | 0.12 |

The mechanism by which this compound exerts its effects likely involves the inhibition of key signaling pathways associated with cell proliferation and survival. This includes:

- Kinase Inhibition : Many triazine derivatives act as kinase inhibitors, disrupting pathways crucial for tumor growth.

- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptosis in cancer cells through various molecular mechanisms.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with triazine derivatives. For instance, certain analogs have demonstrated effectiveness against bacterial strains in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazine derivatives. Key findings include:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process that includes the condensation of cyanoguanidine with appropriate aromatic aldehydes and arylamines. The resulting triazine scaffold can be further modified to enhance its biological activity. The compound possesses a molecular formula of C18H22N6O·HCl and a molecular weight of 370.87 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Selective Inhibition : Compounds based on the triazine scaffold have shown selective inhibition against triple-negative breast cancer cells (MDA-MB231), demonstrating their potential as targeted therapies without affecting non-cancerous cells like MCF-10A .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted to optimize the efficacy of these compounds. By modifying substituents on the triazine ring, researchers can enhance the selectivity and potency against specific cancer types .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between triazine derivatives and biological targets. These studies suggest that this compound may interact effectively with enzymes involved in cancer progression or other disease mechanisms. This computational approach aids in predicting the biological activity and guiding further modifications to improve therapeutic outcomes .

Anti-inflammatory Properties

Triazine derivatives are also being explored for their anti-inflammatory properties. Preliminary in silico analyses suggest that modifications to the triazine structure could yield compounds with dual inhibition capabilities against cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Case Study 1: Antiproliferative Effects

In a recent study involving a library of triazine derivatives, several compounds were evaluated for their ability to inhibit cell growth in breast cancer models. The most promising candidates were identified based on their effectiveness at low concentrations (e.g., 10 μM), leading to a significant reduction in cell viability .

Case Study 2: Molecular Docking Analysis

A docking study was performed on various triazine derivatives to assess their binding affinities with specific targets associated with cancer cell proliferation. The results indicated that certain modifications within the N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl) framework significantly improved binding interactions, suggesting potential pathways for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Analog 1: N2-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride

- Key Difference : The p-tolyl group in the main compound is replaced with an m-tolyl (3-methylphenyl) group at position 4 .

- Electronic Effects: The methyl group’s position may modulate electron density on the triazine ring. Molecular Weight: Identical (412.922), but differences in crystallinity or solubility may arise due to altered packing.

Analog 2: Pyrimidinone-Tetrazole Derivatives

- Structure: A pyrimidinone core with tetrazole and coumarin substituents (e.g., compounds 4i and 4j in ) .

- Key Differences: Heterocycle: Pyrimidinone (6-membered ring with two nitrogens) vs. triazine (6-membered ring with three nitrogens). Substituents: Coumarin and tetrazole groups introduce π-π stacking and hydrogen-bonding capabilities absent in the main compound. Applications: Pyrimidinones are often explored for antimicrobial activity, whereas triazines are common in kinase inhibitors .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can purity be maximized?

- Methodology : Multi-step nucleophilic substitution reactions are typically employed, starting with a triazine core and sequentially introducing substituents (3-methoxyphenyl, p-tolyl, and pyrrolidin-1-yl groups). Key steps include:

- Temperature control : Maintain 60–80°C during substitution to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Continuous flow synthesis : For scalability, optimize residence time and reagent stoichiometry using microreactors to enhance yield and reduce waste .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this triazine derivative?

- Methodology : Combine ¹H/¹³C NMR (in DMSO-d₆) to verify aromatic proton environments and substituent connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak). FT-IR identifies N-H stretches (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹). Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Q. How can researchers determine the solubility and stability profile of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy to quantify saturation concentration.

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor hydrolysis via HPLC and pH-dependent degradation (e.g., triazine ring cleavage at extreme pH) .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with fluorophenyl or adjusting pyrrolidine ring size).

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases, epigenetic regulators) using fluorescence polarization or SPR binding assays.

- Statistical design : Apply factorial DOE (Design of Experiments) to evaluate substituent contributions to potency and selectivity .

Q. How can binding interactions between this compound and its biological targets be mechanistically characterized?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites (e.g., hydrogen bonding with triazine N atoms).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding modes at atomic resolution .

Q. What approaches resolve contradictions in reported biological activity data across studies?

- Methodology :

- Comparative meta-analysis : Normalize data using standardized metrics (e.g., IC50 values under identical assay conditions).

- Control experiments : Verify compound integrity in biological matrices via LC-MS to rule out degradation artifacts.

- Orthogonal assays : Confirm target engagement using CRISPR knockouts or RNAi silencing .

Q. How can reaction conditions be optimized to enhance regioselectivity during triazine ring functionalization?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalytic additives : Use K₂CO₃ or Cs₂CO₃ to deprotonate amines and improve nucleophilicity.

- In situ monitoring : Employ Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

- ADME prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 metabolism, and blood-brain barrier permeability.

- Molecular dynamics (MD) : Simulate binding site interactions over 100-ns trajectories to assess stability.

- QSAR modeling : Train models on triazine derivative datasets to correlate structural features with clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.